disodium;[(3R,4S,5S,6S)-6-[(3S,4R,5S,6R)-5-acetamido-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl sulfate
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Overview
Description
Disodium;[(3R,4S,5S,6S)-6-[(3S,4R,5S,6R)-5-acetamido-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl sulfate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, an acetamido group, and a sulfonate group, making it a versatile molecule in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[(3R,4S,5S,6S)-6-[(3S,4R,5S,6R)-5-acetamido-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl sulfate involves several steps, including the protection and deprotection of functional groups, glycosylation reactions, and sulfonation. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and reproducibility of the final product.
Chemical Reactions Analysis
Types of Reactions
Disodium;[(3R,4S,5S,6S)-6-[(3S,4R,5S,6R)-5-acetamido-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to modify the functional groups, such as converting carbonyl groups to alcohols.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Disodium;[(3R,4S,5S,6S)-6-[(3S,4R,5S,6R)-5-acetamido-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl sulfate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of disodium;[(3R,4S,5S,6S)-6-[(3S,4R,5S,6R)-5-acetamido-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Disodium;[(3R,4S,5S,6S)-6-[(3S,4R,5S,6R)-5-acetamido-4,6-dihydroxy-2-(phosphonomethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl phosphate
- Disodium;[(3R,4S,5S,6S)-6-[(3S,4R,5S,6R)-5-acetamido-4,6-dihydroxy-2-(carboxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl carboxylate
Uniqueness
Disodium;[(3R,4S,5S,6S)-6-[(3S,4R,5S,6R)-5-acetamido-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl sulfate is unique due to its sulfonate group, which imparts distinct chemical properties and reactivity compared to similar compounds with phosphate or carboxylate groups. This uniqueness makes it particularly valuable in specific applications where sulfonate functionality is desired.
Properties
Molecular Formula |
C14H23NNa2O17S2 |
---|---|
Molecular Weight |
587.4 g/mol |
IUPAC Name |
disodium;[(3R,4S,5S,6S)-6-[(3S,4R,5S,6R)-5-acetamido-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C14H25NO17S2.2Na/c1-4(16)15-7-9(18)12(6(30-13(7)21)3-29-34(25,26)27)32-14-11(20)10(19)8(17)5(31-14)2-28-33(22,23)24;;/h5-14,17-21H,2-3H2,1H3,(H,15,16)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/t5?,6?,7-,8-,9+,10-,11-,12+,13+,14-;;/m0../s1 |
InChI Key |
WNRBKGCBRFNJMG-GGXBZIGKSA-L |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@H]1O)COS(=O)(=O)[O-])O[C@H]2[C@H]([C@H]([C@H](C(O2)COS(=O)(=O)[O-])O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])OC2C(C(C(C(O2)COS(=O)(=O)[O-])O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
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